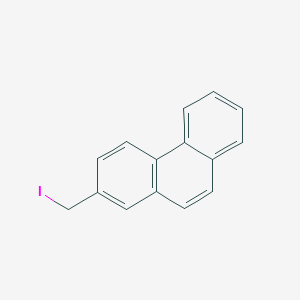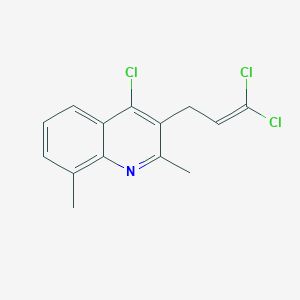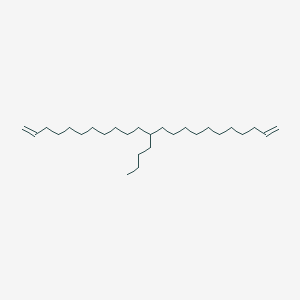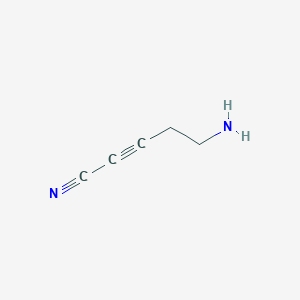
Phenanthrene, 2-(iodomethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenanthrene, 2-(iodomethyl)- is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene rings. Phenanthrene is commonly found in coal tar, cigarette smoke, and exhaust fumes
Méthodes De Préparation
The synthesis of phenanthrene derivatives, including phenanthrene, 2-(iodomethyl)-, can be achieved through several methods. One notable method involves the palladium-catalyzed reaction using aryl iodides, ortho-bromobenzoyl chlorides, and norbornadiene in a one-pot reaction. This process undergoes ortho-C–H activation, decarbonylation, and a retro-Diels–Alder process, resulting in high yields and shorter reaction times . Another method involves the Haworth synthesis, which includes steps such as Friedel-Crafts acylation, Clemmensen reduction, and ring closure reactions .
Analyse Des Réactions Chimiques
Phenanthrene, 2-(iodomethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, oxidation with potassium permanganate in sulfuric acid yields diphenic acid, while oxidation with chromium trioxide produces 9,10-phenanthraquinone . Common reagents used in these reactions include potassium permanganate, chromium trioxide, and hydrogen peroxide. The major products formed from these reactions are diphenic acid and phenanthraquinone .
Applications De Recherche Scientifique
Phenanthrene, 2-(iodomethyl)- has numerous applications in scientific research. In chemistry, it serves as a building block for synthesizing complex natural products and pharmaceuticals . In environmental science, it is used in studies related to the degradation of polycyclic aromatic hydrocarbons (PAHs) and their impact on the environment . Additionally, it has applications in the field of bioremediation, where it is used to study the degradation of PAHs by microorganisms .
Mécanisme D'action
The mechanism of action of phenanthrene, 2-(iodomethyl)- involves its interaction with various molecular targets and pathways. For example, in biodegradation studies, microorganisms such as Alcaligenes ammonioxydans utilize phenanthrene as a carbon source, breaking it down into metabolites like salicylic acid and catechol . This process involves enzymatic reactions that degrade the phenanthrene structure, ultimately leading to its mineralization.
Comparaison Avec Des Composés Similaires
Phenanthrene, 2-(iodomethyl)- can be compared to other similar compounds such as anthracene and phenanthrene itself. Both anthracene and phenanthrene are polycyclic aromatic hydrocarbons with similar structures, but phenanthrene, 2-(iodomethyl)- has unique reactivity due to the presence of the iodomethyl group . This modification enhances its potential for various chemical reactions and applications. Other similar compounds include phenanthridine and phenanthrenequinone, which are used in dyes and as oxidizing agents .
Propriétés
Numéro CAS |
850080-43-2 |
|---|---|
Formule moléculaire |
C15H11I |
Poids moléculaire |
318.15 g/mol |
Nom IUPAC |
2-(iodomethyl)phenanthrene |
InChI |
InChI=1S/C15H11I/c16-10-11-5-8-15-13(9-11)7-6-12-3-1-2-4-14(12)15/h1-9H,10H2 |
Clé InChI |
UBFIYZBXJKXFHP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(Benzenesulfonyl)-3-[2-(4-nitrophenyl)ethenyl]-1H-indole](/img/structure/B14176998.png)



![4,4'-([1,1'-Biphenyl]-2,2'-diyl)bis[1-(4-methylphenyl)butane-1,3-dione]](/img/structure/B14177037.png)
![6-methyl-N'-{(Z)-[5-(4-nitrophenyl)furan-2-yl]methylidene}pyridine-3-carbohydrazide](/img/structure/B14177044.png)


![N-(4-Chlorophenyl)-4-[4-(2-chlorophenyl)piperazin-1-yl]butanamide](/img/structure/B14177076.png)
![3-{[4-(1H-Benzimidazol-1-yl)pyrimidin-2-yl]amino}phenol](/img/structure/B14177079.png)


![N'-(cyclooctylideneamino)-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide](/img/structure/B14177102.png)
